![molecular formula C18H17FN4S B12032655 5-(4-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 586997-19-5](/img/structure/B12032655.png)
5-(4-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-fluorobenzaldehyde with 4-isopropylbenzylidene hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not well-documented. triazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and targets for this compound would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Bromophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Methylphenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(4-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this derivative potentially more effective in its applications compared to its analogs.
Biological Activity
5-(4-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the 1,2,4-triazole class. Its structure includes a triazole ring, a fluorophenyl group, and an isopropylbenzylidene moiety, with a thiol functional group that enhances its biological activity. This article reviews the biological activities associated with this compound, highlighting its antimicrobial properties and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C18H17FN4S. The presence of the thiol group (−SH) is significant for its reactivity and interaction with biological targets.
Biological Activity Overview
-
Antimicrobial Activity :
- Compounds in the 1,2,4-triazole class have been extensively studied for their antimicrobial properties. The specific compound under review has shown promising results against various pathogens.
- A study reported that derivatives of 1,2,4-triazole-3-thiols exhibited activity against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans at concentrations ranging from 31.25 to 125 µg/mL .
-
Mechanism of Action :
- The antimicrobial efficacy is believed to stem from the compound's ability to inhibit critical bacterial enzymes such as DNA gyrase and topoisomerase. This inhibition disrupts bacterial DNA replication and transcription processes.
- Structure-Activity Relationship :
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(Phenyl)-4-amino-1,2,4-triazole-3-thiol | Phenyl substitution | Antimicrobial activity |
5-(Chlorophenyl)-1,2,4-triazole-3-thione | Chlorine substitution | Antifungal and antibacterial properties |
5-(Benzyl)-1,2,4-triazole-3-thiol | Benzyl substitution | Anticancer activity |
5-(Pyridinyl)-1,2,4-triazole-3-thione | Pyridine ring | Antimicrobial activity |
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial properties of various triazole derivatives including the compound in focus, it was found that at a concentration of 125 µg/mL, all tested substances exhibited significant activity against multiple strains of bacteria and fungi. The most potent derivatives had MIC values around 31.25 µg/mL against Pseudomonas aeruginosa .
Case Study 2: Molecular Docking Studies
Molecular docking studies have indicated that this compound can effectively bind to bacterial DNA gyrase with lower binding energy than traditional antibiotics. This suggests a potential for enhanced efficacy and reduced side effects when used in combination therapies.
Properties
CAS No. |
586997-19-5 |
---|---|
Molecular Formula |
C18H17FN4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17FN4S/c1-12(2)14-5-3-13(4-6-14)11-20-23-17(21-22-18(23)24)15-7-9-16(19)10-8-15/h3-12H,1-2H3,(H,22,24)/b20-11+ |
InChI Key |
BDRUICIBOXWDDN-RGVLZGJSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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